

An In-depth Technical Guide to 2-Bromo-3-(trifluoromethyl)benzonitrile

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | 2-Bromo-3-(trifluoromethyl)benzonitrile |
| Cat. No.: | B1344012 |

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-3-(trifluoromethyl)benzonitrile**, a key chemical intermediate with significant applications in medicinal chemistry, agrochemical synthesis, and materials science. This document details its chemical and physical properties, provides hypothetical yet plausible experimental protocols for its synthesis and modification, and outlines its role in the development of targeted enzyme inhibitors and fluorescent probes.

Core Properties and Safety Information

2-Bromo-3-(trifluoromethyl)benzonitrile is a substituted aromatic nitrile that serves as a versatile building block in organic synthesis. Its trifluoromethyl group and bromine atom offer unique electronic properties and reactive sites for further chemical modifications.

Table 1: Chemical and Physical Properties of **2-Bromo-3-(trifluoromethyl)benzonitrile**

| Property | Value | Source(s) |
|-------------------|--|---|
| CAS Number | 914637-07-3 | [1] [2] |
| Molecular Formula | C ₈ H ₃ BrF ₃ N | [1] [2] |
| Molecular Weight | 250.02 g/mol | [2] |
| Appearance | White to pale lemon crystalline solid | [1] [3] |
| Melting Point | Approximately 80-85 °C | [1] |
| Boiling Point | 254.9 ± 40.0 °C (Predicted) | [3] |
| Density | 1.71 ± 0.1 g/cm ³ (Predicted) | [3] |
| Solubility | Soluble in non-polar and slightly polar organic solvents like hexanes and ethyl acetate. | [1] |
| Storage | Store at 2-8 °C in a tightly sealed container, protected from light. | [1] |

Table 2: Safety and Hazard Information

| Hazard Statement | Precautionary Statement | Pictogram | Source(s) |
|---|--|-----------|---|
| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | GHS07 | [4] |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | | [4] |
| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | | [4] |
| May cause severe skin burns and eye damage. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | | [1] [4] |

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of **2-Bromo-3-(trifluoromethyl)benzonitrile** and a subsequent Suzuki coupling reaction, a common and powerful method for its derivatization. These protocols are based on established chemical transformations of analogous compounds.

Protocol 1: Synthesis of 2-Bromo-3-(trifluoromethyl)benzonitrile

This protocol describes a plausible multi-step synthesis starting from 2-Bromo-3-(trifluoromethyl)benzoic acid, proceeding through an amide intermediate.

Step 1: Synthesis of 2-Bromo-3-(trifluoromethyl)benzoyl chloride

- In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-Bromo-3-(trifluoromethyl)benzoic acid (1 equivalent), dichloromethane (DCM, 5 mL), and thionyl chloride (2 equivalents).
- Add a catalytic amount of N,N-dimethylformamide (DMF).
- Heat the reaction mixture in an oil bath at 60 °C for 3.5 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, evaporate the excess DCM and thionyl chloride under reduced pressure to obtain the crude 2-Bromo-3-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Bromo-3-(trifluoromethyl)benzamide

- In a 100 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 25% aqueous ammonia and DCM.
- Cool the mixture to -13 °C in an ice-salt bath.
- Slowly add a solution of the crude 2-Bromo-3-(trifluoromethyl)benzoyl chloride in DCM from the previous step, maintaining the temperature below 10 °C.
- Remove the ice-salt bath and stir the reaction mixture at room temperature for 1.5 hours.
- Monitor the reaction by TLC.
- After completion, evaporate the excess ammonia under reduced pressure.
- Adjust the pH to 4 with concentrated hydrochloric acid, leading to the precipitation of the product.

- Collect the solid by suction filtration and dry to yield 2-Bromo-3-(trifluoromethyl)benzamide.

Step 3: Synthesis of **2-Bromo-3-(trifluoromethyl)benzonitrile**

- In a 50 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add DMF and cool to -15 °C in an ice-salt bath.
- Slowly add thionyl chloride dropwise.
- Add dichloroethane to the mixture.
- Maintaining the temperature below -13 °C, add the 2-Bromo-3-(trifluoromethyl)benzamide from the previous step in portions.
- Slowly warm the reaction mixture to 85 °C and stir for 2 hours.
- Monitor the reaction by TLC.
- Upon completion, distill off the dichloroethane and remove any residual thionyl chloride under reduced pressure.
- Add saturated brine and extract the product with ethyl acetate (3x).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain **2-Bromo-3-(trifluoromethyl)benzonitrile**.

Protocol 2: Palladium-Catalyzed Suzuki Coupling of **2-Bromo-3-(trifluoromethyl)benzonitrile**

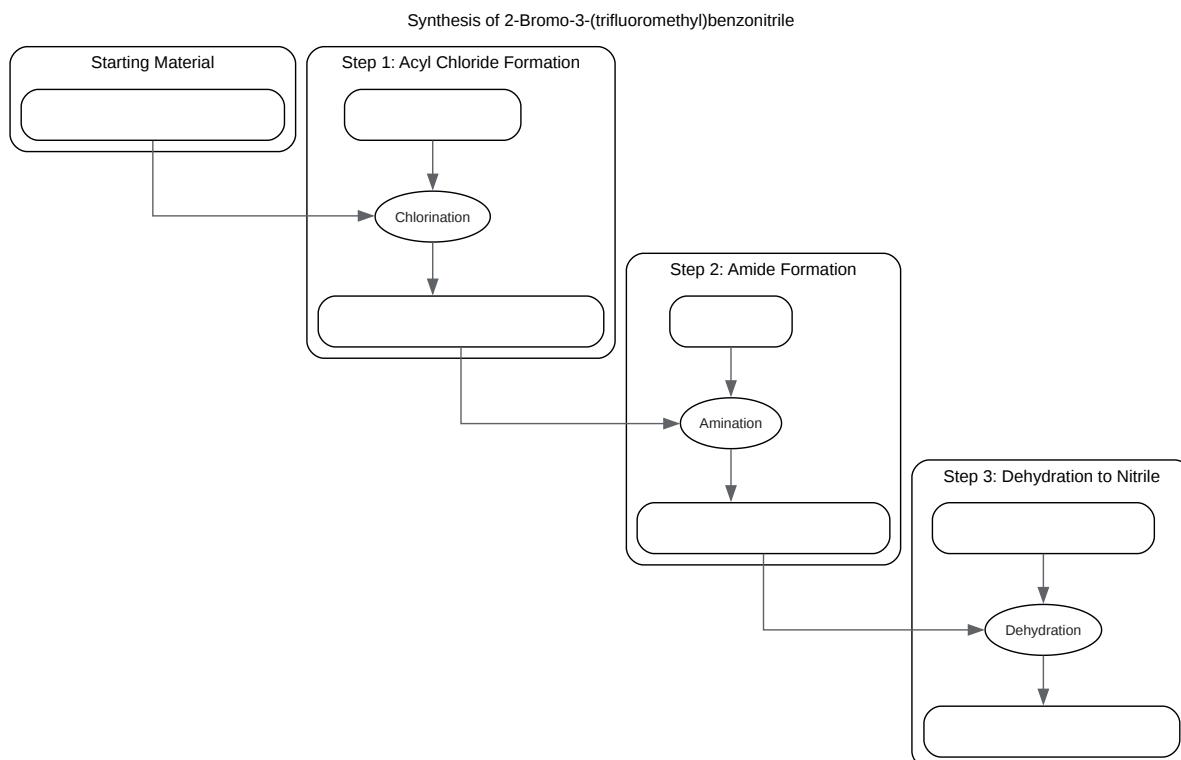
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction, a versatile method for forming carbon-carbon bonds.

- To an oven-dried Schlenk flask, add **2-Bromo-3-(trifluoromethyl)benzonitrile** (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 equivalents), and a base such as potassium carbonate (2 equivalents).

- Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
- Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
- Monitor the reaction progress by TLC or GC-MS.
- After completion, cool the reaction mixture to room temperature and dilute with water.
- Extract the product with an organic solvent such as ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the desired biaryl product.

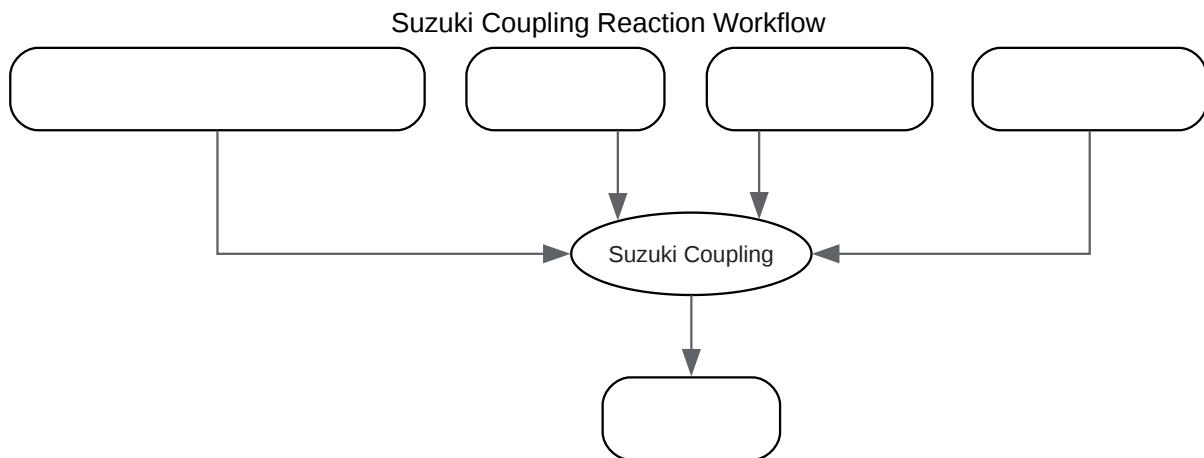
Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the application of **2-Bromo-3-(trifluoromethyl)benzonitrile**.



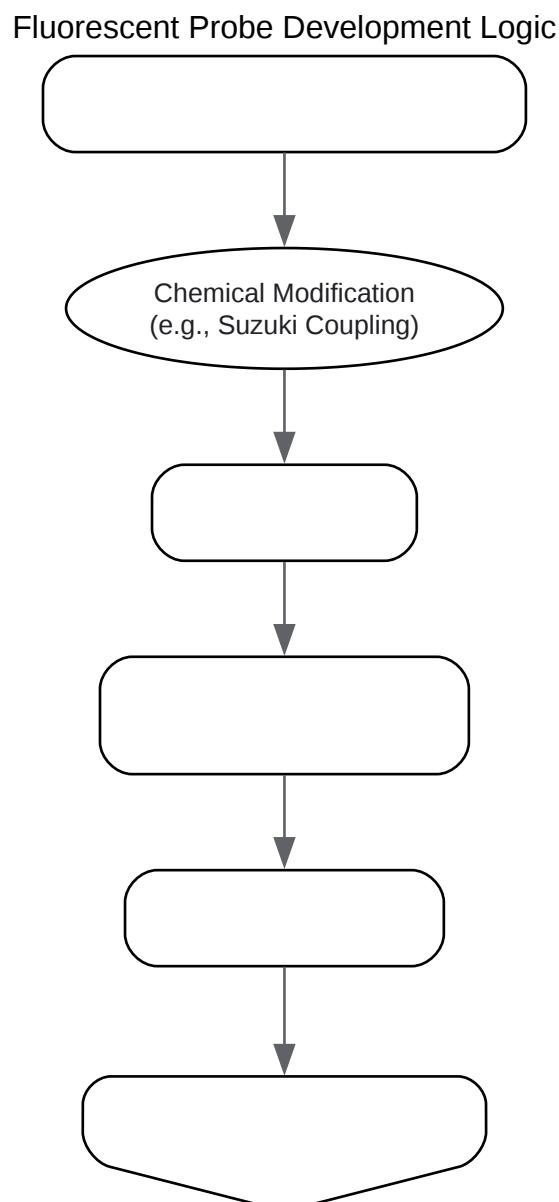
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Caption: Synthetic workflow for **2-Bromo-3-(trifluoromethyl)benzonitrile**.



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Caption: General workflow for a Suzuki coupling reaction.



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Caption: Development of a fluorescent probe from the core scaffold.

Applications in Drug Discovery and Research

2-Bromo-3-(trifluoromethyl)benzonitrile is a valuable starting material for the synthesis of a wide range of biologically active molecules.

Enzyme Inhibitors

The trifluoromethyl group is a well-known bioisostere for various functional groups and can enhance metabolic stability and binding affinity of drug candidates. The benzonitrile moiety can participate in hydrogen bonding and other interactions within an enzyme's active site. The bromine atom provides a convenient handle for introducing further diversity through cross-coupling reactions, allowing for the exploration of a large chemical space to optimize inhibitory activity and selectivity. This makes the **2-Bromo-3-(trifluoromethyl)benzonitrile** scaffold a promising starting point for the development of novel enzyme inhibitors for various therapeutic targets.

Fluorescent Probes

The structural features of **2-Bromo-3-(trifluoromethyl)benzonitrile** also make it a suitable core for the design of fluorescent probes. The nitrile group can be chemically modified to attach fluorophores, while the rest of the molecule can be functionalized to include a recognition element for a specific analyte or biological process. Such probes are instrumental in cellular imaging and high-throughput screening assays, enabling the visualization and quantification of biological events in real-time.[\[1\]](#)

Agrochemicals

This compound serves as a key intermediate in the synthesis of pyrazole-based herbicides. The bromo and trifluoromethyl groups contribute to the binding affinity of the final product to plant enzymes, highlighting its importance in the agrochemical industry.[\[1\]](#)

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